molecular formula C6H11NO B13535469 (1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane

(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane

Cat. No.: B13535469
M. Wt: 113.16 g/mol
InChI Key: PYESHYUOWMGQTR-PHDIDXHHSA-N
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Description

rac-(1R,6R)-7-oxa-3-azabicyclo[420]octane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
  • rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride

Uniqueness

rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane

InChI

InChI=1S/C6H11NO/c1-2-7-3-5-4-8-6(1)5/h5-7H,1-4H2/t5-,6-/m1/s1

InChI Key

PYESHYUOWMGQTR-PHDIDXHHSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OC2

Canonical SMILES

C1CNCC2C1OC2

Origin of Product

United States

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